4-Iodo-1,2-dimethoxybenzene

描述

Significance of Iodo-Substituted Aromatic Compounds as Synthetic Intermediates

Iodo-substituted aromatic compounds, or iodoarenes, are pivotal intermediates in organic synthesis, primarily due to the unique reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making iodoarenes highly reactive substrates for a variety of transformations. Their principal importance lies in their use in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Renowned reactions such as the Suzuki-Miyaura, Heck, Stille, and Negishi couplings frequently employ iodoarenes to construct complex molecular frameworks found in pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgcymitquimica.comlibretexts.orgorganic-chemistry.org

Beyond their role in cross-coupling, iodoarenes serve as precursors for the synthesis of hypervalent iodine reagents. umn.edu These compounds are valuable as they act as green alternatives to heavy metal-based oxidants, capable of promoting a wide array of chemical transformations, including the formation of C-C, C-N, and C-O bonds. nih.govchemrxiv.org The direct iodination of aromatic compounds can sometimes be challenging due to the lower electrophilicity of iodine compared to bromine or chlorine, often requiring an activating agent or oxidizing agent. libretexts.org Nevertheless, the versatility and reactivity of the resulting iodoarenes make them a cornerstone of modern synthetic strategy.

Overview of the Role of 4-Iodo-1,2-dimethoxybenzene in Organic Transformations

This compound, also known as 4-iodoveratrole, is a key iodoarene that serves as a versatile building block in organic synthesis. cymitquimica.com Its structure features an iodine atom on a benzene (B151609) ring activated by two electron-donating methoxy (B1213986) groups, which influences its reactivity in various chemical reactions. cymitquimica.com This compound is typically a solid at room temperature and is synthesized from its precursor, 1,2-dimethoxybenzene (B1683551) (veratrole). cymitquimica.comprepchem.comambeed.com

The primary utility of this compound is as a substrate in a range of metal-catalyzed cross-coupling reactions. For instance, it participates in copper-catalyzed Ullmann-type reactions to form diaryl ethers and palladium-catalyzed Sonogashira couplings to produce diarylethynes. Its electron-rich nature makes it a suitable partner in these transformations.

Furthermore, this compound is employed in the study of reaction mechanisms and in the synthesis of more complex molecules. It has been used as a starting material for preparing hypervalent iodine compounds and has been involved in electrocatalytic studies, although its efficiency can vary depending on the specific reaction system. umn.edunih.govchemrxiv.org

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5460-32-2 | nih.gov |

| Molecular Formula | C₈H₉IO₂ | nih.govmolbase.com |

| Molecular Weight | 264.06 g/mol | nih.govchemsrc.com |

| Appearance | Pale-yellow to Yellow-brown Liquid/Solid | cymitquimica.comsigmaaldrich.com |

| Melting Point | 34-35 °C | molbase.comchemsrc.com |

| Boiling Point | 272.4 °C at 760 mmHg | molbase.comchemsrc.com |

| Density | ~1.7 g/cm³ | chemsrc.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Iodoveratrole, 3,4-Dimethoxyiodobenzene | nih.govtcichemicals.com |

Synthetic Applications of this compound

This compound is a valuable substrate in several named organic reactions. The following interactive table provides examples of its application.

| Reaction Name | Catalytic System | Reagents | Product | Yield | Reference |

| Ullmann-Type Ether Synthesis | CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%) | Benzyl alcohol, Cs₂CO₃ in DMSO | 4-(Benzyloxy)-1,2-dimethoxybenzene | 75-80% | |

| Direct Iodination | Iodine, Potassium 4-iodylbenzenesulfonate | 1,2-Dimethoxybenzene in Acetic Acid | This compound | 96% | umn.edu |

| Direct Iodination | N-Iodosuccinimide, Trifluoroacetic acid | 1,2-Dimethoxybenzene in Acetonitrile (B52724) | This compound | 95% | ambeed.com |

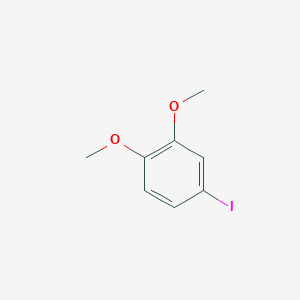

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCISUQLWLKKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282219 | |

| Record name | 4-Iodo-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-32-2 | |

| Record name | 4-Iodoveratrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5460-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 1,2 Dimethoxybenzene

Direct Iodination of 1,2-Dimethoxybenzene (B1683551) (Veratrole)

The introduction of an iodine atom onto the veratrole ring is predominantly achieved through direct iodination. This approach involves reacting 1,2-dimethoxybenzene with an iodinating agent, often in the presence of a catalyst or an oxidizing agent to generate a potent electrophilic iodine species. The inherent reactivity of the veratrole substrate facilitates this transformation under various conditions.

Electrophilic Aromatic Iodination Strategies

A variety of strategies have been developed for the electrophilic aromatic iodination of veratrole, each employing different reagents and conditions to achieve the desired transformation efficiently and selectively.

N-Iodosuccinimide (NIS) serves as an effective source of electrophilic iodine for the iodination of activated aromatic compounds like veratrole. The reactivity of NIS is significantly enhanced by the presence of an acid catalyst. Studies have shown that various methoxy-substituted aromatic compounds can be regioselectively iodinated using NIS in conjunction with a catalytic amount of a strong acid, such as trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.org These reactions are noted for proceeding under mild conditions, with short reaction times and excellent yields. organic-chemistry.org The acid catalyst activates the NIS, making it a more potent electrophile for the substitution reaction on the electron-rich veratrole ring.

The use of elemental iodine in combination with mercuric oxide (HgO) is a classical method for iodination. In this system, mercuric oxide acts as an activator. It reacts with iodine (I₂) to remove the iodide ion (I⁻) from the equilibrium as insoluble mercury iodide, thereby driving the reaction forward and increasing the concentration of the electrophilic iodine species available to react with the aromatic ring. While this method is established for aromatic iodination, specific detailed research findings on its application for the synthesis of 4-iodo-1,2-dimethoxybenzene are not extensively documented in the readily available literature.

A greener and more atom-economical approach involves the use of elemental iodine with hydrogen peroxide (H₂O₂) as an oxidant. This system has been successfully applied to the iodination of 1,2-dimethoxybenzene under solvent-free reaction conditions (SFRC). researchgate.netmdpi.com In this method, hydrogen peroxide oxidizes molecular iodine to a more reactive electrophilic species. Research has demonstrated that for an efficient iodofunctionalisation of 1,2-dimethoxybenzene, a full molar equivalent of iodine is required when using 30% aqueous H₂O₂. researchgate.net

Another variation of this solvent-free method employs the urea-hydrogen peroxide (UHP) adduct, a stable and solid source of H₂O₂. nih.govresearchgate.net This approach has been shown to be effective for the iodination of several activated aromatic compounds, including 1,2-dimethoxybenzene. nih.govresearchgate.net One established protocol requires a 1:0.5:0.6 stoichiometric ratio of the substrate (veratrole), iodine, and UHP, respectively, for an efficient reaction. nih.govresearchgate.net These solvent-free methods are advantageous from an environmental perspective, reducing the need for volatile organic solvents. mdpi.com

| Reagent System | Conditions | Substrate:I₂:Oxidant Ratio | Outcome |

| I₂ / 30% aq. H₂O₂ | 45 °C, 5h, Solvent-Free | 1 : 1 : 1 | Efficient iodofunctionalisation |

| I₂ / Urea-H₂O₂ (UHP) | Solvent-Free | 1 : 0.5 : 0.6 | Efficient iodination |

To enhance selectivity and control over the reaction, specialized "active iodinating agents" can be employed. One such method involves generating the iodinating agent through the electrolytic oxidation of iodine. This active species is then reacted with 1,2-dimethoxybenzene in a controlled manner, for instance, within a high-speed mixer using acetonitrile (B52724) as a solvent. google.com This technique allows for precise control of the reaction, leading to high selectivity for the desired mono-iodinated product, this compound. In one documented example, this method yielded a product ratio of 98.9:1.1 for the mono-iodized versus the di-iodized product, demonstrating excellent control over the extent of iodination. google.com

Regioselectivity and Yield Optimization in Aromatic Iodination Reactions

The regioselectivity of the iodination of 1,2-dimethoxybenzene is governed by the directing effects of the two methoxy (B1213986) groups. As ortho, para-directing activators, they preferentially direct the incoming electrophile to the positions ortho and para to themselves. In the case of veratrole, the C4 and C5 positions are para to one of the methoxy groups. Theoretical studies based on conceptual Density Functional Theory (DFT) have shown that the electrophilic substitution is highly regioselective, strongly favoring the formation of the product substituted at the C4 position. scirp.org This is attributed to the electronic properties and lower steric hindrance at this position compared to the positions ortho to the methoxy groups.

Yield optimization focuses on maximizing the conversion to the desired this compound while minimizing the formation of byproducts, particularly the di-iodinated species (4,5-diiodo-1,2-dimethoxybenzene). The choice of iodinating system and reaction conditions plays a crucial role. For instance, using an iodine-hydrogen peroxide combination in water can yield the mono-iodinated product, but the yield can be improved by adjusting the reagent stoichiometry. thieme-connect.com When using 0.5 equivalents of the reagent, a 51% yield of the iodinated product was achieved, which improved when one equivalent was used. thieme-connect.com Controlled reaction methods, such as those employing electrochemically generated active iodinating agents, have proven highly effective in maximizing the yield of the mono-substituted product by ensuring rapid mixing and reaction, which suppresses over-iodination. google.com

Development of Flow Reactor Syntheses for Enhanced Selectivity

Continuous flow chemistry has emerged as a powerful tool for the synthesis of aromatic iodine compounds, offering superior control over reaction parameters and enhancing selectivity. The use of flow reactors can significantly improve the ratio of mono-iodinated to di-iodinated products, a common challenge in batch syntheses of compounds like this compound.

Research has demonstrated a highly selective process utilizing a flow reactor system for the iodination of 1,2-dimethoxybenzene. google.com In this setup, solutions of 1,2-dimethoxybenzene in acetonitrile and an active iodinating agent are fed into a high-speed mixer and subsequently passed through a microtube reactor. google.com This method allows for precise control of mixing and reaction time, which is crucial for minimizing the formation of the di-iodinated byproduct, 4,5-diiodo-1,2-dimethoxybenzene.

A specific example involved a Teflon tube with an inner diameter of 0.5 mm as the reaction section. google.com By adjusting flow rates to 3.0 ml/min, the reaction yielded a product mixture where the mono-iodized product (this compound) and the di-iodized product (4,5-diiodo-1,2-dimethoxybenzene) were present in a highly favorable ratio of 98.9 to 1.1. google.com This high selectivity underscores the advantage of flow reactor technology in producing this compound with high purity, thereby simplifying downstream processing.

| Product | Relative Amount (mg) | Production Rate Ratio (%) |

|---|---|---|

| This compound | 161.8 | 98.9 |

| 4,5-Diiodo-1,2-dimethoxybenzene | 2.9 | 1.1 |

| 1,2-Dimethoxybenzene (unreacted) | 15.3 | N/A |

Approaches to this compound through Precursor Functionalization

The primary route to this compound involves the direct electrophilic iodination of its readily available precursor, 1,2-dimethoxybenzene. The two methoxy groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. The functionalization at the 4-position is generally favored. Various reagent systems have been developed to achieve this transformation efficiently.

One common method involves the use of N-Iodosuccinimide (NIS) as the iodinating agent. mdma.ch The reaction is typically carried out in acetonitrile. For 1,2-dimethoxybenzene, the reaction requires heating under reflux to proceed to completion. mdma.ch The regiochemistry is controlled by the electronic effects of the methoxy groups, leading to iodination at the C-4 position, which is para to the C-1 methoxy group and meta to the C-2 methoxy group. mdma.ch

Another established approach utilizes a combination of elemental iodine (I₂) and an oxidizing agent , such as 30% aqueous hydrogen peroxide (H₂O₂). researchgate.netmdpi.com This system is effective for the iodofunctionalisation of 1,2-dimethoxybenzene and can be performed under solvent-free reaction conditions (SFRC). researchgate.netmdpi.com For this specific substrate, a full molar equivalent of I₂ is required to achieve an efficient transformation. researchgate.net The hydrogen peroxide acts to oxidize the iodide byproduct back to the active electrophilic iodine species.

| Method | Iodine Source | Co-reagent/Solvent | Key Reaction Condition |

|---|---|---|---|

| NIS Iodination | N-Iodosuccinimide (NIS) | Acetonitrile | Requires refluxing temperature. mdma.ch |

| Oxidative Iodination | Elemental Iodine (I₂) | 30% aq. Hydrogen Peroxide (H₂O₂) | Can be run under solvent-free conditions. researchgate.netmdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dimethoxybenzene |

| 4,5-diiodo-1,2-dimethoxybenzene |

| N-iodosuccinimide |

| Iodine |

| Hydrogen Peroxide |

| Acetonitrile |

Advanced Chemical Reactivity and Transformation Pathways of 4 Iodo 1,2 Dimethoxybenzene

Participation in Carbon-Carbon Bond Forming Reactions

4-Iodo-1,2-dimethoxybenzene is an excellent substrate for transition metal-catalyzed reactions that form new carbon-carbon bonds, a cornerstone of modern organic synthesis. The electron-donating methoxy (B1213986) groups on the aromatic ring influence the reactivity of the C-I bond, making it amenable to various coupling protocols.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and this compound is a highly effective coupling partner, particularly in Heck-type processes. The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. youtube.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The reactivity of aryl iodides is typically higher than that of the corresponding bromides or chlorides, leading to milder reaction conditions and higher efficiency. This compound has been employed as a key building block in the synthesis of complex molecules, such as combretastatin (B1194345) analogues, which are known for their cytotoxic activity. In these syntheses, the iodo-dimethoxybenzene moiety is coupled with various partners using palladium catalysts to construct the core molecular framework. nih.gov

A variety of palladium sources, ligands, and bases can be utilized to effect these transformations, with the choice of conditions often tailored to the specific alkene coupling partner. organic-chemistry.org The reaction's utility is enhanced by its tolerance for a wide range of functional groups and its ability to create complex structures in a single step. youtube.com

Table 1: Representative Conditions for Heck-Type Reactions This table is illustrative of typical conditions and may not represent specific reactions of this compound.

| Parameter | Common Reagents/Conditions |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine |

| Base | Triethylamine (Et₃N), Sodium acetate (B1210297) (NaOAc), Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Toluene |

| Temperature | 80-140 °C |

While palladium catalysis is prevalent, other transition metals like copper and nickel are also effective in promoting C-C bond formation using aryl iodides such as this compound. These alternatives can offer different reactivity profiles, lower costs, and unique selectivities.

Copper-Catalyzed Couplings: The classic Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl, highlights copper's utility in C-C bond formation. organic-chemistry.org More contemporary copper-catalyzed methods, often requiring ligands like phenanthrolines, enable the cross-coupling of aryl iodides with a variety of partners, including alkynes (Sonogashira-type reactions without palladium) and electron-rich arenes. nih.govcore.ac.uk In these reactions, a Cu(I) species is often the active catalyst, and the process can tolerate various functional groups. nih.gov

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful alternative to palladium, owing to nickel's lower cost and unique reactivity. ucla.edusquarespace.com Nickel catalysts can couple aryl iodides with alkyl halides, organozinc reagents (Negishi-type coupling), and other partners. nih.gov These reactions often proceed through different mechanistic pathways than their palladium counterparts, sometimes involving single-electron transfer (SET) processes and accessing different nickel oxidation states (e.g., Ni(I)/Ni(III) cycles). squarespace.com This distinct reactivity allows for the coupling of substrates that may be challenging for palladium-based systems. ucla.edu

Role in Carbon-Heteroatom Bond Formation (e.g., C-N)

This compound is also a key substrate for forming bonds between its aromatic carbon and heteroatoms such as nitrogen (C-N) and oxygen (C-O). These reactions are vital for synthesizing pharmaceuticals, agrochemicals, and materials.

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N and C-O bonds. wikipedia.org It involves the coupling of an aryl halide with an amine, alcohol, or phenol. wikipedia.orgmdpi.com While traditional Ullmann conditions are often harsh, requiring high temperatures, modern protocols use soluble copper catalysts with ligands (e.g., phenanthroline, diamines), allowing the reactions to proceed under milder conditions. wikipedia.orgrug.nl this compound can react with various amines or alcohols under these conditions to form the corresponding N-aryl or O-aryl products.

The Buchwald-Hartwig amination is a palladium-catalyzed method that has become one of the most versatile and widely used techniques for C-N bond formation. wikipedia.orglibretexts.org The reaction couples aryl halides or triflates with primary or secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgbeilstein-journals.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's broad substrate scope and high efficiency. wikipedia.org this compound serves as an ideal electrophile in this reaction, readily undergoing oxidative addition to the Pd(0) catalyst to initiate the catalytic cycle. libretexts.org

Table 2: Comparison of C-N Bond Forming Reactions

| Reaction | Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (CuI, Cu powder) | Aryl Iodides, Amines, Alcohols | Often requires ligands; can have harsh conditions but modern protocols are milder. wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Aryl Halides/Triflates, Amines | Requires phosphine ligands; generally milder conditions and broader scope. wikipedia.orglibretexts.org |

Application as a Precursor for Hypervalent Iodine Reagents and Intermediates

Aryl iodides are valuable precursors for the synthesis of hypervalent iodine compounds, which are versatile and environmentally benign oxidizing agents and arylating reagents in organic synthesis. organic-chemistry.orgresearchgate.net this compound can be readily oxidized to form iodine(III) species, most notably diaryliodonium salts.

Diaryliodonium salts are widely used as electrophilic arylating agents. beilstein-journals.org Modern synthetic methods allow for their efficient one-pot preparation directly from iodoarenes. rsc.org A common strategy involves the oxidation of the iodoarene, such as this compound, in the presence of another aromatic compound and a strong acid. Oxidants like Oxone or meta-chloroperoxybenzoic acid (mCPBA) are frequently used. beilstein-journals.orgorganic-chemistry.org This process first generates a hypervalent iodine(III) intermediate, which is then attacked by the second arene to form the diaryliodonium salt. The electron-rich nature of the 1,2-dimethoxybenzene (B1683551) ring makes it a suitable component for these reagents. organic-chemistry.org

Table 3: Common Reagents for Synthesis of Diaryliodonium Salts from Iodoarenes

| Component | Example Reagents |

|---|---|

| Iodoarene | This compound |

| Oxidant | Oxone (2KHSO₅·KHSO₄·K₂SO₄), m-CPBA |

| Acid/Anion Source | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Triflic acid (TfOH) |

| Second Arene | Benzene (B151609), Toluene, Mesitylene |

Electrochemical Reactivity and Mediated Processes

The electrochemical behavior of aryl halides provides insight into their reactivity and offers alternative pathways for transformation. Techniques like cyclic voltammetry can be used to study the redox processes of molecules like this compound. ossila.comossila.com

In principle, the C-I bond in this compound can be electrochemically reduced. This process involves the transfer of an electron to the molecule, leading to the cleavage of the carbon-iodine bond and the formation of an aryl radical and an iodide ion. This aryl radical can then be trapped by a hydrogen atom source or other reagents to form new bonds. While specific voltammetric data for this compound is not widely reported, its behavior is expected to be analogous to other iodoarenes.

Furthermore, electrochemical methods can be used to generate iodinating agents in situ. For instance, the electrolysis of potassium iodide can produce reactive iodine species that can then be used to iodinate electron-rich arenes. researchgate.net In a study on the electrochemical iodination of various arenes, anisole (B1667542) (methoxybenzene) was successfully converted to 4-iodoanisole (B42571) in high yield. researchgate.net Given the structural similarity and the presence of activating methoxy groups, 1,2-dimethoxybenzene would be an excellent candidate for similar electrochemical iodination processes to synthesize the title compound. These mediated processes represent a greener alternative to traditional chemical reagents for halogenation.

Spectroscopic, Structural, and Computational Investigations of 4 Iodo 1,2 Dimethoxybenzene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the identification and structural elucidation of organic compounds. For 4-iodo-1,2-dimethoxybenzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key diagnostic signals that confirm its structure. nih.gov

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the two methoxy (B1213986) groups (–OCH₃) produce a multiplet signal between δ 3.74 and 3.92 ppm, integrating to six protons. nih.gov The aromatic protons appear as multiplets in the downfield region, specifically between δ 6.54-6.65, 7.04-7.14, and 7.17-7.25 ppm, each corresponding to a single proton on the benzene (B151609) ring. nih.gov

The ¹³C NMR spectrum provides further confirmation of the molecular structure. It shows distinct signals for the two methoxy carbons at δ 55.9 and 56.1 ppm. nih.gov The carbon atom bonded to the iodine atom is identified by its signal at δ 82.3 ppm. nih.gov The remaining aromatic carbons resonate at δ 113.1, 120.3, 129.7, 149.1, and 149.8 ppm, consistent with the substituted benzene ring. nih.gov Studies on the parent compound, 1,2-dimethoxybenzene (B1683551), have also utilized ¹H and ¹³C NMR to investigate the conformational mobility of the methoxy groups in solution. masterorganicchemistry.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Spectrum | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 3.74-3.92 | (m, 6H, 2 x -OCH₃) |

| 6.54-6.65 | (m, 1H, Ar-H) | |

| 7.04-7.14 | (m, 1H, Ar-H) | |

| 7.17-7.25 | (m, 1H, Ar-H) | |

| ¹³C NMR | 55.9, 56.1 | (-OCH₃) |

| 82.3 | (Ar-C-I) | |

| 113.1, 120.3, 129.7 | (Ar-CH) |

Mass Spectrometry (MS) for Molecular Characterization (e.g., GC-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 264. nih.govchegg.com This peak corresponds to the molecular weight of the compound and is observed as the base peak (100% relative abundance), confirming the elemental composition C₈H₉IO₂. nih.gov Further fragmentation analysis reveals other significant peaks, with the most notable secondary and tertiary peaks appearing at m/z 94 and 51, respectively. chegg.com

Table 2: GC-MS Data for this compound chegg.com

| Feature | Value |

|---|---|

| Molecular Ion Peak (m/z) | 264 |

| Top Peak (m/z) | 264 |

| 2nd Highest Peak (m/z) | 94 |

| 3rd Highest Peak (m/z) | 51 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While specific experimental IR data for this compound is not detailed in the available sources, the expected absorption bands can be predicted based on its structure and data from related compounds like 1,4-dimethoxybenzene.

The spectrum would be characterized by several key absorptions. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methoxy groups would be observed in the 2950-2850 cm⁻¹ region. vscht.cz A strong, characteristic C-O stretching band for the aryl ether linkage is anticipated around 1250-1200 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce signals in the 1600-1450 cm⁻¹ range. vscht.cz Finally, the C-I stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, generally below 600 cm⁻¹.

X-ray Crystallographic Studies of Related Iodo-Dimethoxybenzene Compounds for Conformational and Packing Analysis

While a specific crystal structure for this compound is not described, X-ray crystallographic studies of closely related iodo-dimethoxybenzene compounds provide valuable insights into potential conformational preferences and intermolecular packing interactions.

For instance, the crystal structure of 2-iodo-1,3-dimethoxybenzene (B102195) reveals that the molecules are linked in the solid state through a combination of weak C-H⋯π and non-bonding C-I⋯π interactions. researchgate.net These interactions result in the formation of interpenetrating one-dimensional chains, demonstrating how the iodine and methoxy substituents direct the crystal packing. researchgate.net Furthermore, crystallographic analyses of other novel dimethoxybenzene derivatives show that they often crystallize in the monoclinic system, with planar phenyl rings stabilized by intermolecular hydrogen bonds and other weak interactions. vscht.cz These studies highlight the importance of weak intermolecular forces in the solid-state architecture of substituted benzene rings, suggesting that similar interactions likely play a key role in the crystal lattice of this compound.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper understanding of molecular properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. chemistrytalk.org For dimethoxybenzene derivatives, DFT calculations, often using the B3LYP functional, are employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. vscht.cz The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's thermodynamic stability and chemical reactivity. vscht.cz

Furthermore, DFT allows for the calculation of Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule. vscht.cz This information is invaluable for predicting how the molecule will interact with other reagents and for elucidating potential reaction mechanisms. vscht.czlibretexts.org By optimizing the molecular geometry and calculating vibrational frequencies, DFT can also be used to predict theoretical IR spectra, which can then be compared with experimental data to confirm structural assignments. These computational approaches provide a detailed picture of the electronic landscape of this compound, explaining its structural properties and predicting its behavior in chemical reactions. chemistrytalk.org

Studies on Iodanyl Radical Intermediates and Redox Cooperation

Research into metal-free electrocatalysis has explored the use of aryl iodides as redox mediators capable of activating substrates through novel mechanisms. nih.gov A central aspect of this research is the formation and stabilization of iodanyl radical intermediates, which are formally I(II) species. nih.gov Studies have investigated this compound in this context, comparing it to related mono- and di-iodo compounds to understand the structural features that govern catalytic efficiency. nih.gov

In the field of synthetic electrocatalysis, small molecule redox mediators are crucial for transferring electron events into the bulk solution. nih.gov The investigation of 1,2-diiodo-4,5-dimethoxybenzene (B11539) as a highly efficient electrocatalyst for C–H/E–H coupling has shed light on the role of its mono-iodo analogue, this compound. nih.gov While the di-iodo compound's success is attributed to a cooperative three-electron I–I bonding interaction that stabilizes the iodanyl radical intermediate, the behavior of this compound provides a critical point of comparison. nih.gov

When evaluated for its electrochemical properties, this compound was found to display significantly increased electrochemical reversibility and a decreased onset potential for oxidation. nih.gov However, these seemingly favorable characteristics did not translate into effective catalytic performance in the model C–N bond-forming cyclization reaction. nih.gov In this specific application, it demonstrated poor catalytic activity, yielding only 8% of the desired product. nih.gov

This outcome highlights the importance of "redox cooperation" between adjacent iodine atoms. In di-iodo systems like 1,2-diiodo-4,5-dimethoxybenzene, the one-electron oxidation process is facilitated by an I–I bonding interaction that stabilizes the resulting iodanyl radical. nih.gov As a mono-iodide, this compound lacks the capacity for this intramolecular iodine–iodine cooperation. nih.gov Consequently, the iodanyl radical intermediate is not sufficiently stabilized, leading to poor catalytic efficiency, despite the compound's reversible electrochemistry. nih.gov This finding underscores that redox cooperation is a key design principle for developing efficient, metal-free redox mediators based on aryl iodides. nih.gov

The table below summarizes the comparative performance of this compound and related aryl iodide catalysts in a C–N coupling reaction. nih.gov

| Compound Name | Structure | Key Feature | Catalytic Yield (%) |

| This compound | This compound | Mono-iodo, di-methoxy | 8 |

| 1,2-Diiodo-4,5-dimethoxybenzene | 1,2-Diiodo-4,5-dimethoxybenzene | Di-iodo, di-methoxy | >95 |

| 4-Iodoanisole (B42571) | 4-Iodoanisole | Mono-iodo, mono-methoxy | - |

| 1,2-Diiodo-4-methoxybenzene | 1,2-Diiodo-4-methoxybenzene | Di-iodo, mono-methoxy | - |

Applications in Medicinal and Materials Chemistry Research

Utilization as a Building Block in Drug Design and Development

4-Iodo-1,2-dimethoxybenzene is a valuable precursor in the synthesis of organic molecules with potential therapeutic applications. The iodine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in medicinal chemistry for constructing complex drug candidates. nbinno.comnbinno.com

The dimethoxybenzene moiety is a structural feature present in numerous biologically active compounds. This compound is a key starting material for synthesizing more complex scaffolds, such as chromones and xanthones, which are known for their wide range of pharmacological properties.

Chromone (B188151) Derivatives: Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural and synthetic molecules with significant biological activity. researchgate.net Research has focused on synthesizing various substituted chromone and chroman-4-one derivatives to act as selective inhibitors for enzymes like Sirtuin 2 (SIRT2), which is implicated in age-related neurodegenerative diseases. nih.govnih.gov The synthesis of these compounds often involves multi-step processes where a precursor like this compound can be used to construct the required substituted phenolic intermediates necessary for forming the chromone ring. gu.se

Xanthone (B1684191) Derivatives: Xanthones are another class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. nih.gov The synthesis of the xanthone core can be achieved through various methods, including the coupling of arynes with substituted benzoates or copper-catalyzed cyclization reactions. nih.govresearchgate.net As an aryl iodide, this compound is an ideal precursor for generating the aryne intermediates or participating in metal-catalyzed cross-coupling reactions needed to assemble the tricyclic xanthone framework. nih.govmdpi.com The utility of this compound lies in its ability to introduce the 1,2-dimethoxy substitution pattern onto one of the aromatic rings of the final xanthone product.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₉IO₂ | nih.govchemsynthesis.com |

| Molar Mass | 264.06 g/mol | nih.govchemsynthesis.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5460-32-2 | chemsynthesis.com |

| Appearance | Pale-yellow to Yellow-brown Liquid or White to yellow powder/crystal | sigmaaldrich.comtcichemicals.com |

| Synonyms | 4-Iodoveratrole, 3,4-Dimethoxyiodobenzene | tcichemicals.com |

The presence of an iodine atom in this compound makes it an attractive candidate for developing radiolabeled molecules for medical imaging. The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I, through well-established radiohalogenation reactions.

This strategy is fundamental in pretargeting imaging, where a non-radioactive molecule is first administered and allowed to accumulate at a target site (e.g., a tumor), followed by a smaller, radiolabeled molecule that quickly binds to the first one. This approach enhances imaging contrast. nih.gov For instance, iodo-tetrazine derivatives have been synthesized and radiolabeled with Iodine-125 for such applications. nih.gov Similarly, this compound could serve as a precursor to a variety of radiopharmaceuticals. After being attached to a biologically active molecule, the iodine can be exchanged for a radioisotope, creating a probe for diagnostic techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Role in the Development of Catalytic Systems and Redox Mediators

While not a catalyst itself, this compound can be used to synthesize more complex molecules that function in catalytic processes. Its dimethoxybenzene core is structurally related to compounds known to act as redox mediators, which are used to facilitate electron transfer in electrochemical systems, such as in the overcharge protection of lithium-ion batteries. researchgate.net Derivatives like 2,5-di-tert-butyl-1,4-dimethoxybenzene and 1,2,4,5-tetramethoxybenzene (B1203070) are known redox shuttles. researchgate.net The electronic properties of the dimethoxybenzene ring in this compound suggest its potential as a scaffold for new redox mediators, where the iodine atom can be further functionalized to tune its electrochemical potential and stability.

Furthermore, its ability to participate in cross-coupling reactions allows for the synthesis of sophisticated ligands for transition metal catalysts. The electronic nature of the dimethoxy-substituted phenyl group can influence the properties of the metallic center, thereby modulating the catalyst's activity and selectivity.

Potential in Other Advanced Materials Synthesis

The versatility of this compound as a chemical building block extends beyond medicinal applications into the realm of materials science. The reactivity of the iodo-group in palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, is a powerful tool for constructing conjugated organic polymers and molecules. nbinno.comnbinno.com

These materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the dimethoxybenzene unit into these conjugated systems can be used to tune their electronic and photophysical properties, such as their HOMO/LUMO energy levels and their absorption and emission spectra. This makes this compound a valuable starting material for creating novel materials with tailored optoelectronic characteristics.

Mechanistic Insights and Reaction Dynamics Involving 4 Iodo 1,2 Dimethoxybenzene

Elucidation of Reaction Mechanisms in Iodination and Subsequent Transformations

The formation of 4-iodo-1,2-dimethoxybenzene from its precursor, 1,2-dimethoxybenzene (B1683551) (veratrole), is a classic example of an electrophilic aromatic substitution reaction. The mechanisms involved are influenced by the reagents, catalysts, and reaction conditions employed.

The direct iodination of 1,2-dimethoxybenzene proceeds via the canonical electrophilic aromatic substitution (SEAr) pathway. This multi-step mechanism is initiated by the generation of a potent electrophile, typically a source of the iodonium (B1229267) ion (I⁺). youtube.com While molecular iodine (I₂) itself is generally unreactive toward aromatic rings, its electrophilicity can be enhanced by an oxidizing agent, such as hydrogen peroxide or nitric acid, which facilitates the formation of the I⁺ species. youtube.comlibretexts.org

The mechanism unfolds in two primary steps:

Attack of the Electrophile : The π-electron system of the electron-rich benzene (B151609) ring of 1,2-dimethoxybenzene acts as a nucleophile, attacking the electrophilic iodine (I⁺). This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The formation of this intermediate is typically the rate-determining step of the reaction. youtube.com

Re-aromatization : A base present in the reaction mixture, such as the hydroxide (B78521) ion formed during the generation of the electrophile, abstracts a proton from the carbon atom bearing the iodine. youtube.com This restores the aromaticity of the ring, yielding the final product, this compound. youtube.com

Beyond direct iodination, this compound can participate in various catalytic cycles, which may proceed through either ionic or radical pathways. The nature of the intermediate species is highly dependent on the catalytic system.

Ionic Pathways: In many cross-coupling reactions, aryl iodides like this compound are precursors that undergo oxidative addition to a low-valent transition metal catalyst (e.g., Palladium or Copper). This step involves a two-electron redox transformation, where the metal center is oxidized, and a new organometallic complex is formed. Subsequent steps in these catalytic cycles, such as transmetalation and reductive elimination, proceed through well-defined ionic intermediates.

Radical Pathways: Recent research has shed light on the role of radical intermediates in reactions involving organoiodine compounds. nih.gov Specifically, iodanyl radicals (formally I(II) species) have been identified as key transient intermediates in certain catalytic cycles. nih.gov These open-shell species can be generated through the activation of hypervalent iodine reagents or via electrochemical methods. nih.govresearchgate.net For example, 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been shown to be an effective electrocatalyst in coupling reactions, with evidence pointing to the stabilization of an iodanyl radical intermediate. researchgate.net These radical pathways offer an alternative to the traditional two-electron ionic mechanisms and are an active area of investigation. nih.gov Some iodination reactions are also proposed to proceed via a radical pathway, expanding the mechanistic possibilities for forming and transforming aryl iodides. rsc.org

Influence of Substituent Effects on Reactivity and Regioselectivity

The presence of the two methoxy (B1213986) (-OCH₃) groups on the benzene ring profoundly influences the reactivity and regioselectivity of the iodination reaction. lumenlearning.commsu.edu These effects are a combination of inductive and resonance contributions. lumenlearning.comstpeters.co.in

Inductive Effect: The oxygen atoms of the methoxy groups are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that pulls electron density away from the ring through the sigma bonds. lumenlearning.commsu.edu

Resonance Effect: The oxygen atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+R) increases the electron density of the ring, particularly at the ortho and para positions. msu.edustpeters.co.in

For methoxy groups, the resonance effect strongly outweighs the inductive effect, making them powerful activating groups. lumenlearning.commsu.edu This means that 1,2-dimethoxybenzene is significantly more reactive towards electrophilic substitution than benzene itself. lumenlearning.comlibretexts.org

The directing effect of the substituents determines the position of the incoming electrophile. Methoxy groups are classified as ortho-, para-directors. libretexts.org In 1,2-dimethoxybenzene, there are two available ortho positions and one para position relative to each methoxy group. The iodination reaction overwhelmingly yields the 4-iodo product due to the following factors:

Electronic Directing Effects : The +R effect of both methoxy groups increases electron density at the C4 and C5 positions (para to one methoxy group and ortho to the other). The C4 position is para to the C1-methoxy group and meta to the C2-methoxy group. The C5 position is para to the C2-methoxy group and meta to the C1-methoxy group. Both are highly activated.

Regioselectivity : The substitution occurs predominantly at the C4 position. This high regioselectivity is a common feature in the electrophilic substitution of 1,2-disubstituted benzenes with activating groups. Most iodination reagents exhibit high para regioselectivity with anisole (B1667542) derivatives. nih.gov

Steric Hindrance : While the ortho positions are electronically activated, they are sterically hindered by the adjacent methoxy groups, making the attack at the more accessible para position (C4) more favorable.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating | Ortho, Para |

Analysis of Reactive Intermediates and Transition States

The course of a chemical reaction is dictated by the relative energies of reactants, intermediates, transition states, and products. In the electrophilic iodination of 1,2-dimethoxybenzene, the key reactive intermediate is the arenium ion (sigma complex). youtube.com

The stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. Attack at the C4 (para) position results in a carbocation that is particularly well-stabilized. The positive charge can be delocalized through resonance not only around the ring but also onto the lone pairs of the adjacent oxygen atom of the methoxy group at C1. This creates an additional, highly stable resonance structure where all atoms (except hydrogens) have a full octet of electrons. libretexts.org

Attack at the meta position (C3) does not allow for this direct resonance stabilization from either methoxy group, resulting in a less stable intermediate and a higher energy transition state. Therefore, the reaction pathway leading to the para product has a lower activation energy and proceeds much faster. libretexts.org

| Reaction Pathway | Key Intermediate | Relative Stability | Reason for Stability/Instability |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Ionic) | Arenium Ion (Sigma Complex) | High (for ortho/para attack) | Resonance delocalization of positive charge, including onto the substituent heteroatom. libretexts.org |

| Radical Catalysis | Iodanyl Radical (I(II) species) | Transient | Open-shell species, often stabilized by ligands or dimeric interactions in catalytic systems. nih.govresearchgate.net |

Computational studies can provide further insight into the geometries and energies of these transient species. The transition state for the formation of the arenium ion resembles the structure of the intermediate itself, according to the Hammond postulate, as this is the endergonic, rate-determining step. youtube.com Understanding these intermediates and transition states is fundamental to controlling reaction outcomes and designing novel synthetic methodologies.

Future Perspectives and Emerging Research Areas

Development of More Sustainable and Green Synthetic Methodologies for Iodoarenes

The synthesis of iodoarenes, including 4-iodo-1,2-dimethoxybenzene, is undergoing a significant shift towards more sustainable and environmentally benign methods. rsc.org Traditional approaches often rely on harsh reagents and generate considerable waste. nih.gov Modern research, guided by the principles of green chemistry, aims to overcome these limitations by developing methodologies that are safer, more efficient, and have a lower environmental impact. rsc.orgijpdd.orgijpdd.org

Key developments in this area focus on several strategic approaches:

Alternative Iodinating Reagents: Research is moving away from classic methods that may involve corrosive or toxic reagents. An eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives, for example, uses solid iodine and silver nitrate (B79036) under solvent-free conditions, which could be adapted for arenes like 1,2-dimethoxybenzene (B1683551). researchgate.net

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the use of elemental iodine with hydrogen peroxide (H₂O₂) as a "green" oxidant under solvent- and catalyst-free reaction conditions (SFRC). researchgate.net This method has been successfully applied to the iodination of various methoxy-substituted aromatic compounds, offering high atom economy with respect to iodine. researchgate.net

Electrochemical and Photochemical Methods: The electrochemical activation of aryl halides is an emerging green route to functionalized arenes. nih.govacs.org Similarly, photochemical methods, which use light to drive the reaction, offer a sustainable alternative to traditional thermal processes. nih.govacs.org These techniques can reduce the need for chemical reagents and often proceed under milder conditions.

Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents is a versatile and eco-friendly strategy that avoids the need for transition metals. nih.gov These reagents can be prepared using more sustainable oxidants, and methods are being developed for their catalytic use and recycling to improve atom economy. nsf.gov

These innovative strategies represent a significant leap forward, aiming to make the synthesis of iodoarenes like this compound more aligned with modern standards of sustainable chemistry. acs.org

| Green Synthetic Strategy | Key Features & Advantages | Relevant Compounds |

| Mechanochemistry | Solvent-free conditions, reduced reaction times, high yields. researchgate.net | Pyrimidine derivatives, Iodine, Silver Nitrate. researchgate.net |

| Oxidative Iodination | Use of H₂O₂ as a clean oxidant, solvent- and catalyst-free. researchgate.net | Methoxy-substituted benzenes, Iodine, Hydrogen Peroxide. researchgate.net |

| Hypervalent Iodine Reagents | Metal-free oxidation, potential for catalytic and recyclable systems. nih.govnsf.gov | Iodoarenes. nih.gov |

| Electrochemical Activation | Reduces the need for chemical reagents, often milder conditions. nih.govacs.org | Aryl halides. nih.gov |

| Photochemical Activation | Uses light as a clean energy source, enables novel transformations. nih.govacs.org | Haloarenes. nih.gov |

Exploration of Novel Catalytic Applications of this compound Scaffolds

The this compound scaffold is a promising platform for the development of novel catalysts. The presence of the iodo group allows for its transformation into highly reactive species, such as hypervalent iodine compounds, which are known to mediate a wide range of chemical transformations in a clean and efficient manner. rsc.org

Emerging research in this domain includes:

Hypervalent Iodine Catalysis: By oxidizing the iodine atom in this compound, it can be converted into a hypervalent iodine reagent. These reagents are powerful oxidants that can act as catalysts for various reactions, serving as green alternatives to heavy metal-based oxidants. nih.govacs.org The development of systems where the iodoarene is used catalytically and reoxidized in situ is a key goal for sustainable chemistry. nsf.gov

Heterogeneous Catalysts: To overcome the challenges of separating homogeneous catalysts from reaction mixtures, researchers are developing heterogeneous variants. rsc.org this compound can be incorporated into polymer backbones, such as hypercrosslinked polymers, to create recyclable iodine-functionalized catalysts. rsc.org These solid-supported catalysts are easily recovered by filtration and can be reused multiple times without significant loss of activity. rsc.org

Ligand Development for Transition Metal Catalysis: The iodo-functional group can be readily converted into other functionalities through reactions like cross-coupling. This allows the 1,2-dimethoxybenzene core to be elaborated into more complex molecular structures that can serve as ligands for transition metal catalysts. The electronic properties conferred by the methoxy (B1213986) groups can modulate the activity and selectivity of the resulting metal complex, opening avenues for designing specialized catalysts for specific applications.

The versatility of the this compound structure provides a rich foundation for creating a diverse range of catalyst scaffolds, from metal-free organocatalysts to advanced ligands for metal-mediated processes. nih.gov

| Catalyst Type | Design Principle | Potential Application |

| Homogeneous Hypervalent Iodine Catalyst | In situ oxidation of the iodoarene to a catalytic I(III) or I(V) species. nsf.gov | Selective oxidation reactions, C-C and C-N bond formation. nih.gov |

| Heterogeneous Polymeric Catalyst | Incorporation of the iodoarene moiety into a solid polymer support. rsc.org | Alcohol oxidation, recyclable and reusable catalytic systems. rsc.org |

| Customized Ligand Scaffold | Derivatization of the iodoarene to form multidentate ligands for metal centers. | Asymmetric catalysis, cross-coupling reactions. |

Advanced Functional Material Development through this compound Derivatization

The unique combination of an iodine atom and two methoxy groups on a benzene (B151609) ring makes this compound a valuable building block for the synthesis of advanced functional materials. wiley-vch.dewiley.comresearchgate.net Derivatization of this compound allows for the construction of larger, π-conjugated systems with tailored optoelectronic properties. mdpi.com

Future research directions in materials science based on this scaffold include:

Organic Semiconductors: The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the extension of the π-conjugated system. By linking this compound units to other aromatic or quinoidal structures, researchers can synthesize novel organic semiconductors. mdpi.com The electron-donating methoxy groups can help tune the HOMO/LUMO energy levels of the resulting materials, which is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

Fluorescent Sensors: The 1,2-dimethoxybenzene (hydroquinone ether) core can be incorporated into larger molecular architectures designed for chemical sensing. uberresearch.com For instance, derivatization could lead to the creation of novel photoluminescent compounds that exhibit changes in their fluorescence properties upon binding to specific analytes, such as proteins or reducing agents. uberresearch.com

Multifunctional Materials: The development of green, multifunctional materials is a significant trend in materials science. researchgate.net The this compound scaffold can be integrated into complex structures like metal-organic frameworks (MOFs) or polymers, where its inherent properties can be combined with those of the larger system. This could lead to materials with synergistic functionalities for applications in areas like gas storage, separation, or advanced electronics. researchgate.net

The strategic derivatization of this compound provides a clear pathway toward novel organic materials with sophisticated functions, bridging the gap between molecular design and practical application in next-generation technologies. manchester.ac.uk

常见问题

Q. What are the key synthetic routes for preparing 4-Iodo-1,2-dimethoxybenzene, and how do reaction conditions influence yield?

this compound is typically synthesized via electrophilic aromatic iodination of 1,2-dimethoxybenzene (veratrole). A common method involves using iodine and periodic acid under controlled conditions. For example, analogous iodination of substituted benzenes (e.g., 1,2-dimethylbenzene) achieved yields >90% using iodine/periodic acid systems, where steric and electronic effects of substituents dictate regioselectivity . Optimization includes:

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance iodination efficiency by stabilizing reactive intermediates.

- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures yields high-purity products (≥95%) .

Q. How is the purity of this compound validated, and what analytical methods are recommended?

Purity assessment requires a combination of techniques:

- HPLC/GC-MS : Quantifies residual solvents and byproducts (e.g., diiodinated analogs).

- NMR spectroscopy : H and C NMR confirm regiochemistry; methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .

- Melting point : Reported mp ranges (e.g., 87°C for analogous dibromo derivatives ) can indicate purity deviations.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methoxy groups act as electron-donating groups, activating the aromatic ring toward electrophilic substitution but creating steric hindrance. In Suzuki-Miyaura couplings, the iodine substituent serves as a leaving group, but bulky ligands (e.g., SPhos) may be required to facilitate transmetalation with arylboronic acids . Key considerations:

- Electronic effects : Methoxy groups increase electron density at the ortho/para positions, potentially competing with the iodine substituent in directing further substitutions.

- Steric constraints : The 1,2-dimethoxy arrangement limits accessibility to the iodine atom, necessitating optimized catalyst systems (e.g., Pd(OAc)/P(t-Bu)) .

Q. How can conflicting crystallographic data on halogenated veratrole derivatives be resolved?

Contradictions in reported bond lengths and angles (e.g., C–I vs. C–Br distances) often arise from differences in intermolecular interactions. For example, 1,2-diiodo-4,5-dimethylbenzene exhibits elongated C–I bonds (2.097 Å) due to steric repulsion between iodine atoms, while brominated analogs show shorter bonds . Resolution strategies include:

- Comparative crystallography : Analyze isostructural compounds (e.g., 4,5-dibromo-1,2-dimethoxybenzene ) to identify trends.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can validate experimental geometries and predict electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for bulk research applications?

Scale-up issues include:

- Exothermic reactions : Iodination is highly exothermic; controlled addition of iodine and cooling (0–5°C) prevent runaway reactions.

- Waste management : Iodine-containing byproducts require neutralization (e.g., NaHSO) and specialized disposal .

- Yield optimization : Batch processes may favor diiodination; continuous flow systems improve selectivity by reducing reaction time .

Methodological Considerations

Q. Designing a kinetic study to evaluate iodination regioselectivity in substituted veratroles

- Step 1 : Synthesize 1,2-dimethoxybenzene derivatives with varying substituents (e.g., –CH, –NO).

- Step 2 : Monitor reaction progress via H NMR to track iodine incorporation.

- Step 3 : Use Hammett plots to correlate substituent σ values with reaction rates, identifying electronic vs. steric dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。